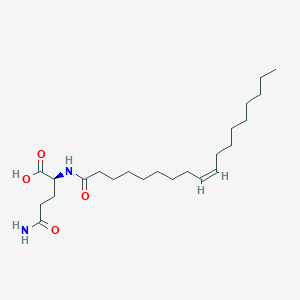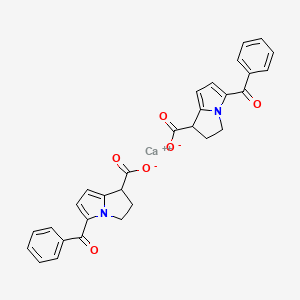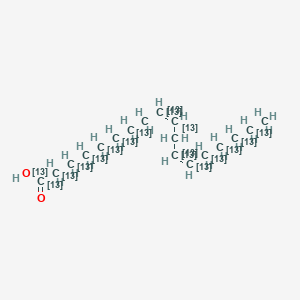
Hydroxysulochrin
概要
説明
作用機序
ヒドロキシスロクリンは、主に茶の花粉を標的にし、成長阻害剤として作用します . ヒドロキシスロクリンは、花粉管の成長に関与する特定の受容体や酵素と相互作用し、正常な細胞プロセスを阻害すると考えられています. この相互作用により、100 mg/Lの濃度で茶の花粉管の成長が41%阻害されます .
類似化合物の比較
ヒドロキシスロクリンは、スロクリン、デオキシシクロパルジ酸、クロロイソスロクリンなどの類似化合物と比較することができます .
スロクリン: ヒドロキシスロクリンとスロクリンはどちらも sp.から単離されます。
デオキシシクロパルジ酸: Penicillium属の菌類が生成するこの化合物は、植物成長調節物質としても作用しますが、化学構造が異なります.
クロロイソスロクリン: Pestalotiopsis theaeが生成するこの化合物は、同様の植物成長調節特性を持っていますが、構造に塩素原子を含んでいます.
ヒドロキシスロクリンのユニークな点は、他の植物種には影響を与えず、茶の花粉管の成長を選択的に阻害することです。これは、標的とする農業用途のための貴重なツールです .
生化学分析
Cellular Effects
Hydroxysulochrin has been observed to have an inhibitory effect on the growth of tea pollen tubes This suggests that it may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
合成経路と反応条件: ヒドロキシスロクリンは、Aureobasidium属の菌類の培養液から単離することができます。 培養は、麦芽エキス培地で行われます . 菌類は、24°Cで35日間静置培養されます。 培養液のpHを2.0に調整し、酢酸エチル(EtOAc)で抽出し、シリカゲルカラムクロマトグラフィーで分画し、さらに薄層クロマトグラフィー(TLC)で分離します。 最終的な精製は、再結晶によって行われます .
工業的生産方法: 現在、ヒドロキシスロクリンの工業的生産方法については、大規模なものは明らかになっていません。 ヒドロキシスロクリンの生産は、主に菌類培養からの実験室規模の単離に限定されています .
化学反応の分析
反応の種類: ヒドロキシスロクリンは、酸化、還元、置換反応などのさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 親電子求核置換反応は、水酸化ナトリウム(NaOH)や炭酸カリウム(K₂CO₃)などの試薬を用いて行うことができます.
主な生成物: これらの反応から生成される主な生成物は、使用した特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によってアルコールが生成される場合があります .
科学研究の応用
ヒドロキシスロクリンは、いくつかの科学研究の応用があります:
科学的研究の応用
Hydroxysulochrin has several scientific research applications:
Plant Growth Regulation: It inhibits tea pollen tube growth by 41% at a concentration of 100 mg/L, making it useful in agricultural research for controlling plant reproduction.
Biological Studies: Its selective action on tea pollen tubes without affecting lettuce seedling root growth makes it a valuable tool for studying plant growth mechanisms.
Medicinal Research:
Industrial Applications: Its role as a plant growth regulator could be explored for developing new herbicides or growth inhibitors.
類似化合物との比較
Hydroxysulochrin can be compared with other similar compounds, such as sulochrin, deoxycyclopaldic acid, and chloroisosulochrin .
Sulochrin: Both this compound and sulochrin are isolated from sp.
Deoxycyclopaldic Acid: This compound, produced by Penicillium sp., also acts as a plant growth regulator but has a different chemical structure.
Chloroisosulochrin: Produced by Pestalotiopsis theae, this compound has similar plant growth regulatory properties but includes a chlorine atom in its structure.
This compound’s uniqueness lies in its selective inhibition of tea pollen tube growth without affecting other plant species, making it a valuable tool for targeted agricultural applications .
特性
IUPAC Name |
methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOMOWYVKWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Hydroxysulochrin and where has it been found?
A2: this compound is a natural product primarily isolated from fungal species. Notably, it was found in the culture filtrate of Aureobasidium sp. grown on a malt extract medium. [] It has also been isolated from the marine-derived fungus Penicillium glabrum. [] The structure of this compound has been elucidated using spectroscopic methods. [, ]
Q2: What is the significance of isolating this compound from a marine-derived fungus?
A4: The isolation of this compound from the marine-derived Penicillium glabrum marks only the second time this compound has been found in nature. [] This discovery highlights the potential of marine microbes as sources of novel bioactive compounds and warrants further investigation into their metabolic profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)





![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)


![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)



